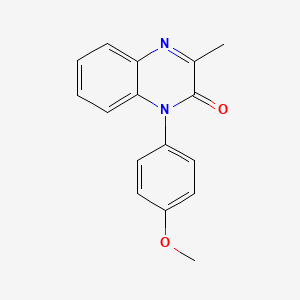![molecular formula C20H22O7 B7478009 Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methyl 4-[3-(trimethoxyphenyl)propanoyloxy]benzoate or TMB-4, and it belongs to the class of benzoate esters.
Wirkmechanismus
The mechanism of action of TMB-4 varies depending on its application. In medicine, TMB-4 has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to induce apoptosis in cancer cells. In agriculture, TMB-4 has been shown to regulate plant growth and development by modulating the activity of various plant hormones. In material science, TMB-4 has been shown to act as a crosslinking agent in the synthesis of polymers and nanoparticles.
Biochemical and Physiological Effects:
TMB-4 has been shown to exhibit various biochemical and physiological effects depending on its application. In medicine, TMB-4 has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis. It has also been shown to improve cognitive function in animal models of neurodegenerative disorders. In agriculture, TMB-4 has been shown to regulate plant growth and development, improve crop yield, and protect plants from various stressors such as drought and pathogens. In material science, TMB-4 has been shown to improve the mechanical properties of polymers and nanoparticles.
Vorteile Und Einschränkungen Für Laborexperimente
TMB-4 has several advantages for lab experiments such as its high yield and purity, ease of synthesis, and versatility in applications. However, there are also some limitations to using TMB-4 in lab experiments such as its potential toxicity, limited solubility in certain solvents, and potential interference with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for research on TMB-4. In medicine, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory, anti-cancer, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide. In material science, further studies are needed to explore its potential use in the synthesis of novel materials with unique properties. Overall, TMB-4 has great potential for various applications, and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of TMB-4 involves the reaction between 3,4,5-trimethoxybenzaldehyde and methyl 4-hydroxybenzoate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through an esterification mechanism, resulting in the formation of TMB-4. The yield of this reaction is typically high, and the purity of the product can be improved through various purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
TMB-4 has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, TMB-4 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, TMB-4 has been studied for its potential use as a plant growth regulator and pesticide. In material science, TMB-4 has been studied for its potential use in the synthesis of novel materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-23-16-11-13(12-17(24-2)19(16)25-3)5-10-18(21)27-15-8-6-14(7-9-15)20(22)26-4/h6-9,11-12H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHOSUUWZPGKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)OC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)
![Ethyl 4-[4-[[4-(difluoromethylsulfanyl)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477954.png)
![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)
![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
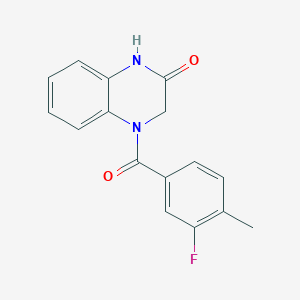
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)
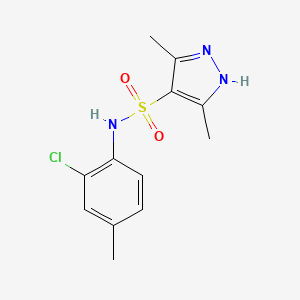
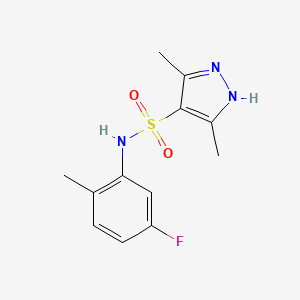
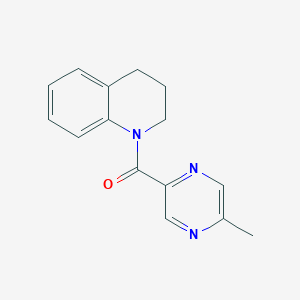
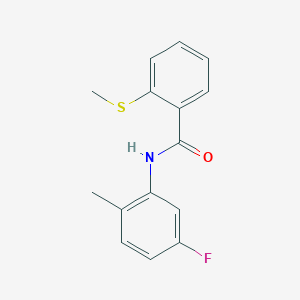
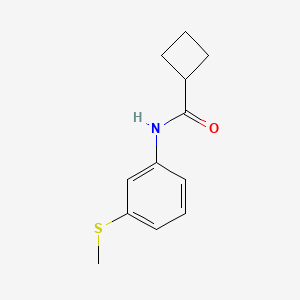
![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)
